Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, propyl ester
Description
This compound is a Schiff base derivative featuring a benzoic acid backbone substituted at the 4-position with a (2-hydroxyphenyl)methyleneamino group and a propyl ester moiety. Its structure combines a hydrogen-bond-donating hydroxyl group (from the 2-hydroxyphenyl ring) with a lipophilic propyl ester, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
18061-61-5 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
propyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-2-11-21-17(20)13-7-9-15(10-8-13)18-12-14-5-3-4-6-16(14)19/h3-10,12,19H,2,11H2,1H3 |
InChI Key |
GILCEOQXOCQTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Target Compound and Analogs
*Estimated based on structural similarity.
Research Findings and Implications
- Antioxidant Activity : Propyl gallate’s triple hydroxyl groups make it superior in radical scavenging compared to the target compound’s single hydroxyl group .
- Metabolic Stability : Propyl esters generally exhibit slower hydrolysis than methyl esters, enhancing bioavailability .
- Structural Flexibility : Schiff base analogs allow tunable electronic properties via substituent modification (e.g., hydroxyl vs. methoxy), impacting applications in drug design .
Q & A
Advanced Question: How can reaction conditions be optimized to minimize byproducts like hydrolyzed intermediates or transesterification products?
Methodological Answer:
- Kinetic control : Use anhydrous solvents (e.g., dry toluene) and stoichiometric excess of propanol (≥3:1 molar ratio) to suppress hydrolysis.
- Catalyst screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid, which reduces side reactions at lower temperatures .
- Real-time monitoring : Employ FTIR or HPLC to track esterification progress and detect early-stage byproducts. Adjust reaction time based on conversion rates .
Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
Advanced Question: How can NMR data resolve ambiguities in the substitution pattern of the aromatic rings?
Methodological Answer:
- NOESY/ROESY : Detect spatial proximity between the imine proton and aromatic protons to assign substituent positions.
- DEPT-135 : Differentiate CH₃ (propyl) from CH₂/CH groups in complex splitting patterns .
Basic Question: What analytical methods ensure purity for in vitro studies?
Methodological Answer:
Advanced Question: How can trace metal impurities (e.g., residual catalysts) be quantified, and what mitigation strategies exist?
Methodological Answer:
- ICP-MS : Detect metals like Fe or Al at ppb levels.
- Chelation : Post-synthesis treatment with EDTA or ion-exchange resins removes metal contaminants .
Basic Question: How does the compound degrade under accelerated stability conditions (e.g., high humidity)?
Methodological Answer:
- Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor hydrolysis of the ester group via HPLC. Propyl ester degradation typically produces 4-[[(2-hydroxyphenyl)methylene]amino]benzoic acid .
Advanced Question: What mechanistic insights explain the compound’s thermal stability during DSC analysis?
Methodological Answer:
- TGA/DSC : Decomposition onset temperatures (e.g., >200°C) correlate with imine bond stability. Compare with analogs to establish structure-thermal stability relationships .
Basic Question: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to structural similarity to hydrazine derivatives .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme binding pockets)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase (DHFR). Validate with MD simulations to assess binding stability .
Basic Question: How do conflicting spectral data from different studies arise, and how are they resolved?
Methodological Answer:
Advanced Question: How can contradictory bioactivity results (e.g., varying IC₅₀ values) be addressed in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols.
- Synthetic replicates : Prepare batches with controlled purity (>99%) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
